Bis(methylthio)methane
Overview
Description
Molecular Structure Analysis
Bis(methylthio)methane (BMTM) is a compound that has been studied for its interesting molecular conformations and liquid structure. The molecular dynamics simulations using OPLS-AA and EncadS all-atom force fields have shown that BMTM predominantly exists in the AG conformer (54%), followed by the G(+)G(+) conformer (31%) in liquid state . In contrast, gas-phase electron diffraction and ab initio calculations indicate that the main conformer in the gas phase is G(+)G(+) (70%), with a smaller contribution from the AG form . These studies highlight the importance of the environment on the conformational state of BMTM.
Synthesis Analysis
The synthesis of BMTM derivatives has been explored in various studies. For instance, bis(iodozincio)methane was prepared from diiodomethane and zinc in the presence of a catalytic amount of lead, showing high potential as an organic synthetic reagent . Another study reported the conversion of methylthiomethyl acetate into BMTM via an acid-catalyzed reaction under mild conditions, suggesting a procedure for BMTM synthesis from dimethyl sulfoxide .
Chemical Reactions Analysis
BMTM and its derivatives have been shown to participate in a variety of chemical reactions. Bis(iodozincio)methane reacts with carbonyl compounds to yield methylenated products and can also react with electrophiles . The reactivity of BMTM in solution has been studied using small angle neutron scattering and anomalous X-ray scattering, which indicated that bis(iodozincio)methane exists as a monomer without forming oligomers or aggregates .
Physical and Chemical Properties Analysis
The physical and chemical properties of BMTM have been characterized through various experimental techniques. The enthalpy of vaporization for BMTM was better approximated by the EncadS force field in molecular dynamics simulations . Additionally, the gas-phase structure and conformational properties of BMTM were determined by electron diffraction and ab initio methods, providing detailed information on bond lengths, bond angles, and dihedral angles .
Case Studies
Several case studies have been conducted to explore the applications and behavior of BMTM and its derivatives. For example, bis(cyclopentadienylthallium)methane was used as a starting material for the synthesis of dinuclear cyclopentadienylmetal carbonyl complexes, demonstrating its versatility in organic synthesis . The structure and reactivity of bis(iodozincio)methane in solution were also investigated, revealing insights into its nucleophilicity and stability .
Scientific Research Applications
Synthesis of Organosulfur Compounds : Bis(methylthio)methane is primarily used in the synthesis of ketene thioacetal through reactions with aldehydes or ketones. It's also used for synthesizing alkenes, ketones, allylic alcohols, and 1,3-dienes, playing a significant role as a sulfur-stabilized carbanion in organic synthesis (Lee et al., 2005).
Preparation of Organotin Compounds : The compound has been utilized to create bis(methylthio)(trimethylstannyl)methane, a precursor to acyl anion equivalents with specific selectivity in reactions. This process involves the deprotonation of commercially available bis(methylthio)methane (Blaszczak, 2001).
Oxidation Reactions : Bis(methylthio)methane undergoes oxidation to form bis(methylsulfinyl)methane under various conditions. This process has been studied for its efficiency and potential applications in different organic reactions (Ogura et al., 1980).
Acid-Catalyzed Reactions : The compound can be converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion process involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of esters (Zaraisky, 2008).
Molecular Dynamics and Liquid Structure Analysis : Molecular dynamics simulations have been performed for liquid bis(methylthio)methane to understand its molecular conformations and liquid structure. This research helps in comprehending the physical behavior of the compound in different states (Gereben & Pusztai, 2012).
Formation of Complexes with Palladium and Platinum : Bis(methylthio)methane forms complexes with palladium and platinum. These complexes have been studied for their structural properties and differences in behavior compared to other similar ligands (Murray et al., 1981).
Safety And Hazards
Future Directions
Bis(methylthio)methane is the simplest alkyl dithioether and is the key component of white truffle aroma . It is also used in commercial products such as truffle oil, butter, and puree . Future research could focus on developing a rapid analytical method for detecting counterfeit white-truffle products .
properties
IUPAC Name |
bis(methylsulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDPORVFVOGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061822 | |
Record name | Methane, bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow, oily liquid with an odour of fresh mustard | |
Record name | bis(Methylthio)methane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
147.00 to 148.00 °C. @ 760.00 mm Hg | |
Record name | Bis(methylthio)methane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
Record name | Bis(methylthio)methane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | bis(Methylthio)methane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.959-1.059 | |
Record name | bis(Methylthio)methane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Bis(methylthio)methane | |
CAS RN |
1618-26-4 | |
Record name | 2,4-Dithiapentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1618-26-4 | |
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Record name | Bis(methylthio)methane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264 | |
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Record name | Bis(methylthio)methane | |
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Record name | Methane, bis(methylthio)- | |
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Record name | Methane, bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
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Record name | 2,4-dithiapentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071 | |
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Record name | BIS(METHYLTHIO)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T | |
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Record name | Bis(methylthio)methane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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